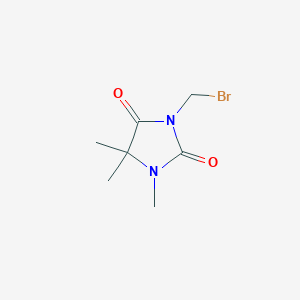

3-Bromomethyl-1,5,5-trimethylhydantoin

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-(bromomethyl)-1,5,5-trimethylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrN2O2/c1-7(2)5(11)10(4-8)6(12)9(7)3/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBKDOFXVZYMKAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N(C(=O)N1C)CBr)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40448881 | |

| Record name | 3-BROMOMETHYL-1,5,5-TRIMETHYLHYDANTOIN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40448881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159135-61-2 | |

| Record name | 3-BROMOMETHYL-1,5,5-TRIMETHYLHYDANTOIN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40448881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

Disclaimer: The following guide has been prepared based on the available scientific literature for 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH), as the initially requested "3-Bromomethyl-1,5,5-trimethylhydantoin" is not a commonly referenced chemical entity and is presumed to be a misnomer.

Introduction

1,3-Dibromo-5,5-dimethylhydantoin, commonly referred to as DBDMH, is a stable, crystalline organobromine compound derived from dimethylhydantoin.[1] It serves as a versatile and efficient reagent in synthetic organic chemistry, primarily recognized for its role as a brominating agent and an industrial biocide.[2][3] DBDMH offers a practical and often more cost-effective alternative to other N-bromo reagents like N-bromosuccinimide (NBS), exhibiting comparable reactivity while being safer to handle.[3] This document provides a comprehensive overview of the chemical properties, synthesis, and reactivity of DBDMH, with detailed experimental protocols and mechanistic pathways, intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

DBDMH is a white to off-white or pale yellow crystalline solid with a faint bromine-like odor.[1][4] It is sparingly soluble in water but shows good solubility in various organic solvents.[1]

Quantitative Data Summary

The key physical and spectral properties of DBDMH are summarized in the tables below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₆Br₂N₂O₂ | [5] |

| Molecular Weight | 285.92 g/mol | [5] |

| Appearance | White to light yellow crystalline powder | [1][4] |

| Melting Point | 197-203 °C (387-397 °F; 470-476 K) | [1] |

| Density | 1.36 g/cm³ | [1] |

| Solubility in Water | 0.1 g/100 mL (at 20 °C) | [1] |

| CAS Number | 77-48-5 | [5] |

| Spectral Data | Characteristic Peaks/Signals | Reference(s) |

| ¹H NMR | A single peak corresponding to the two methyl groups. | [6] |

| IR Spectrum (KBr wafer) | Characteristic peaks for C=O and C-N bonds of the hydantoin ring. | [2][7] |

Synthesis of 1,3-Dibromo-5,5-dimethylhydantoin

DBDMH is synthesized by the bromination of 5,5-dimethylhydantoin. The reaction is typically carried out in an aqueous medium where the pH is controlled to facilitate the substitution of bromine atoms onto the nitrogen atoms of the hydantoin ring.

Synthesis Workflow

The general workflow for the synthesis of DBDMH involves the reaction of 5,5-dimethylhydantoin with a brominating agent in the presence of a base.

Caption: General workflow for the synthesis of DBDMH.

Detailed Experimental Protocol for Synthesis

The following protocol is adapted from a patented method for producing DBDMH.[8]

Materials:

-

5,5-dimethylhydantoin (1.1 mol, 140.8 g)

-

Sodium hydroxide (2.2 mol, 88 g)

-

Bromine (2.2 mol, 352 g)

-

Deionized water (338 g)

Procedure:

-

Prepare an aqueous solution of sodium hydroxide by dissolving 88 g of NaOH in 338 g of water in a suitable reaction flask equipped with a mechanical stirrer, a thermometer, and ports for reagent addition.

-

To the NaOH solution, add 140.8 g of 5,5-dimethylhydantoin to form an aqueous solution or slurry.

-

Maintain the reaction flask at a temperature of 69°C using a heating bath.

-

Concurrently and separately, feed the 5,5-dimethylhydantoin/NaOH solution and 352 g of bromine (diluted with nitrogen and fed below the surface of the solution) into the reaction flask over a period of 30 minutes.

-

During the addition, maintain the pH of the reaction mixture between 6.7 and 7.1 and a stirring rate of 400 rpm. The reaction temperature should stabilize around 67°C.

-

Upon completion of the reagent addition, an orange slurry of the product will have formed.

-

Discharge the slurry from the reaction flask and allow it to cool slowly.

-

Collect the precipitated product by filtration and wash it with water.

-

Dry the product to obtain 1,3-dibromo-5,5-dimethylhydantoin. The expected yield is approximately 68-77%.[8]

Chemical Reactivity and Applications

DBDMH is a versatile reagent with applications as a brominating agent for a wide range of organic substrates and as a disinfectant due to its ability to release hypobromous acid in water.[1][9]

Bromination Reactions

DBDMH can act as a source of both electrophilic and radical bromine, making it suitable for different types of bromination reactions. The reaction pathway is often directed by the choice of catalyst.[10][11]

In the presence of a radical initiator or a Lewis acid catalyst, DBDMH can selectively brominate the benzylic position of alkylarenes via a Wohl-Ziegler-type radical chain reaction.[10][11]

Caption: Radical chain mechanism for benzylic bromination with DBDMH.

In the presence of a Brønsted acid, DBDMH can be protonated, which enhances its electrophilicity and promotes the electrophilic substitution on electron-rich aromatic rings.[10][11]

Caption: Electrophilic aromatic bromination pathway using DBDMH.

Experimental Protocol for Bromination of an Alkene

The following is a general procedure for the catalyst-free 1,2-dibromination of an alkene using DBDMH, based on a reported method.[12]

Materials:

-

Alkene substrate (1.0 mmol)

-

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) (0.6 mmol)

-

Dichloromethane (CH₂Cl₂) (2.0 mL)

Procedure:

-

To a solution of the alkene (1.0 mmol) in dichloromethane (2.0 mL), add DBDMH (0.6 mmol).

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, quench the mixture with a saturated aqueous solution of Na₂S₂O₃.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 1,2-dibrominated product.

Safety and Handling

DBDMH is a strong oxidizing agent and is corrosive.[1] It is toxic if swallowed and causes severe skin burns and eye damage.[4] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. Keep DBDMH away from combustible materials, heat, and sources of ignition.[4]

Conclusion

1,3-Dibromo-5,5-dimethylhydantoin is a highly effective and versatile brominating agent with significant applications in organic synthesis. Its ability to participate in both radical and electrophilic bromination pathways, depending on the reaction conditions, makes it a valuable tool for chemists. Furthermore, its stability and ease of handling provide advantages over other brominating agents. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate its safe and effective use in a research and development setting.

References

- 1. DBDMH - Wikipedia [en.wikipedia.org]

- 2. 1,3-Dibromo-5,5-dimethylhydantoin | C5H6Br2N2O2 | CID 6479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Recommending DBDMH over the requested brominating agent and contributing toward reduced manufacturing costs for clients – Chemia [chemia.manac-inc.co.jp]

- 4. 1,3-Dibromo-5,5-dimethylhydantoin 77-48-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. GSRS [precision.fda.gov]

- 6. 1,3-Dibromo-5,5-dimethylhydantoin(77-48-5) 1H NMR spectrum [chemicalbook.com]

- 7. 1,3-Dibromo-5,5-dimethylhydantoin(77-48-5) IR Spectrum [chemicalbook.com]

- 8. US6508954B1 - 1,3-dibromo-5,5-dimethylhydantoin of enhanced properties - Google Patents [patents.google.com]

- 9. 1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH [organic-chemistry.org]

- 10. Benzylic brominations/aromatic ring brominations:DBDMH bromination reactions:N-bromo compounds(9):Discussion series on bromination/iodination reactions 9 – Chemia [chemia.manac-inc.co.jp]

- 11. Lewis Acid Catalyzed Benzylic Bromination - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

1-Bromo-3-chloro-5,5-dimethylhydantoin CAS number and safety data

CAS Number: 16079-88-2[1][2][3]

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of 1-Bromo-3-chloro-5,5-dimethylhydantoin (BCDMH), focusing on its chemical identity, safety data, and handling protocols.

Chemical and Physical Properties

1-Bromo-3-chloro-5,5-dimethylhydantoin is a heterocyclic organic compound used extensively as a disinfectant and biocide.[4] It is a stable source of both chlorine and bromine.[5] The quantitative physical and chemical properties of BCDMH are summarized in the table below.

| Property | Value |

| Molecular Formula | C₅H₆BrClN₂O₂[2][3][6] |

| Molecular Weight | 241.47 g/mol [2][6] |

| Appearance | White to off-white crystalline powder or granules.[2][7] |

| Odor | Faint halogen or acetone-like odor.[1][8] |

| Melting Point | 158 - 164 °C (Decomposes).[7][8][9] |

| Solubility in Water | 0.15 g / 100 mL (at 20-25 °C).[5][8][9] |

| Density | 1.8 - 2.0 g/cm³.[8][9] |

| Vapor Pressure | 6.61 x 10⁻⁶ mm Hg.[2][8] |

| Log Kow (Octanol/Water Partition Coeff.) | 0.35.[1][8] |

| pH | ~3.5 (0.15% aqueous solution).[9][10] |

Safety and Hazard Data

BCDMH is classified as a hazardous substance. It is an oxidizing agent, corrosive, and harmful if swallowed or inhaled. The Globally Harmonized System (GHS) classification and associated toxicological data are detailed below.

GHS Hazard Summary

| Category | Code | Hazard Statement | Pictogram |

| Oxidizing Solid | H272 | May intensify fire; oxidizer.[3][6][9][11] | 🔥 |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[3][6][9][11] | ❗ |

| Skin Corrosion | H314 | Causes severe skin burns and eye damage.[3][6][9][11] | corrosive |

| Skin Sensitization | H317 | May cause an allergic skin reaction.[3][5][11] | ❗ |

| Acute Toxicity (Inhalation) | H332 | Harmful if inhaled.[3][5] | ❗ |

| Aquatic Hazard (Acute) | H400 | Very toxic to aquatic life.[3][6][9][11] | পরিবেশ |

| Carcinogenicity | H351 | Suspected of causing cancer.[3] | ⚕️ |

| EU Specific Hazard | EUH031 | Contact with acids liberates toxic gas.[6][8] | (None) |

Quantitative Toxicological Data

| Metric | Species | Route | Value |

| LD₅₀ | Rat | Oral | 578 - 1390 mg/kg[7][11] |

| LD₅₀ | Rabbit | Dermal | > 2000 mg/kg[7][11] |

| LC₅₀ | Rat | Inhalation | 168 mg/m³[2] |

| LC₅₀ | Fish | Aquatic | 0.26 - 0.4 mg/L (96h)[11] |

| EC₅₀ | Crustacea | Aquatic | 0.2 mg/L (96h)[11] |

| NOAEL | Rabbit | Oral | 100 mg/kg/day (for surrogate 5,5-dimethylhydantoin)[3][6] |

| ITSL | (Human) | Inhalation | 2 µg/m³ (8-hour average)[1][7] |

Experimental Protocols and Procedures

Strict adherence to safety protocols is mandatory when handling BCDMH. The following sections provide detailed methodologies for its use, storage, and emergency response.

Safe Handling and Personal Protective Equipment (PPE)

Objective: To prevent personnel exposure and cross-contamination during handling.

Methodology:

-

Ventilation: All handling of BCDMH powder must occur in a well-ventilated area, preferably within a certified chemical fume hood.[12]

-

Ignition Sources: Keep the chemical away from heat, sparks, open flames, and other ignition sources. It is an oxidizer and can intensify fires.[3][5]

-

Avoid Contamination: Do not allow BCDMH to contact combustible materials, organic matter, acids, bases, or moisture.[1][8][13] Such contact can generate heat, hazardous gases, and potentially lead to fire or explosion.[1]

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear chemically resistant gloves (e.g., PVC).[8]

-

Eye Protection: Use chemical safety goggles and a face shield.[3][12]

-

Skin and Body Protection: Wear a lab coat or chemical-resistant apron. For large quantities, full-body protective clothing may be necessary.[3]

-

Respiratory Protection: If dust is generated outside of a fume hood, use a NIOSH-approved particulate respirator.[12]

-

-

Hygiene: Do not eat, drink, or smoke in areas where BCDMH is handled. Wash hands and exposed skin thoroughly after handling.[3][9]

Storage Protocol

Objective: To ensure the stable and safe storage of BCDMH, preventing degradation and hazardous reactions.

Methodology:

-

Container: Store in the original, tightly sealed container.[13]

-

Location: Store in a cool, dry, dark, and well-ventilated area.[9][12]

-

Segregation: Store locked up and segregated from incompatible materials, including combustible substances, organic materials, acids, strong bases, and moisture.[3][9][13]

-

Spill Containment: Ensure the storage area has secondary containment to manage potential spills.

Spill Response Protocol

Objective: To safely clean and decontaminate a BCDMH spill.

Methodology:

-

Evacuate: Evacuate non-essential personnel from the spill area.

-

Ventilate: Increase ventilation to the area.

-

Control Ignition: Extinguish all ignition sources.

-

PPE: Don appropriate PPE as described in section 3.1.

-

Containment: Prevent the spill from entering drains or waterways.

-

Cleanup:

-

Collection: Place the spilled material and absorbent into a labeled, sealable container for hazardous waste disposal.

-

Decontamination: Clean the spill area thoroughly with water, collecting the cleaning water for proper disposal.

First Aid Measures

Objective: To provide immediate care following exposure to BCDMH.

Methodology:

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][9]

-

Skin Contact: Immediately remove all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention as the material causes chemical burns.[3][9][14]

-

Eye Contact: Immediately hold eyelids apart and flush the eyes continuously with running water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][9][14]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. If the person is conscious, give a few glasses of water to drink. Seek immediate medical attention.[3][9]

Visualized Data and Workflows

The following diagrams illustrate key relationships and processes involving BCDMH.

Caption: BCDMH reacts with water to release its active biocidal agents.

Caption: Logical links between BCDMH hazards and necessary safety controls.

Caption: Step-by-step workflow for handling BCDMH in a laboratory setting.

References

- 1. 1-Bromo-3-chloro-5,5-dimethylhydantoin - Safety Data Sheet [chemicalbook.com]

- 2. 1-Bromo-3-chloro-5,5-dimethylhydantoin - Hazardous Agents | Haz-Map [haz-map.com]

- 3. des.sc.gov [des.sc.gov]

- 4. 1-Bromo-3-chloro-5,5-dimethylhydantoin | 16079-88-2 [chemicalbook.com]

- 5. BCDMH - Wikipedia [en.wikipedia.org]

- 6. d2evkimvhatqav.cloudfront.net [d2evkimvhatqav.cloudfront.net]

- 7. egle.state.mi.us [egle.state.mi.us]

- 8. 1-Bromo-3-chloro-5,5-dimethylhydantoin | C5H6BrClN2O2 | CID 61828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Study of the toxicity of 1-Bromo-3-chloro-5,5-dimethylhydantoin to zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. files.dep.state.pa.us [files.dep.state.pa.us]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. towerwater-sds.s3.amazonaws.com [towerwater-sds.s3.amazonaws.com]

- 13. Bromo-3-Chloro-5, 5-Dimethylhydantoin (BCDMH) – ARGO [argoint.co.nz]

- 14. agentsales.com.au [agentsales.com.au]

The Core Mechanisms of Brominated Hydantoins in Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Brominated hydantoins, particularly 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), have emerged as versatile and efficient reagents in modern organic synthesis. Their stability, high active bromine content, and cost-effectiveness make them a compelling alternative to traditional brominating agents like liquid bromine and even N-bromosuccinimide (NBS). This technical guide provides an in-depth exploration of the core mechanisms of action of brominated hydantoins, supported by quantitative data, detailed experimental protocols, and visual representations of reaction pathways.

Dual Mechanistic Pathways: A Source of Electrophilic and Radical Bromine

The synthetic utility of brominated hydantoins stems from their ability to act as a source of both electrophilic bromine ("Br+") and bromine radicals (Br•), depending on the reaction conditions and the nature of the substrate. This dual reactivity allows for a broad range of transformations, from the functionalization of electron-rich aromatic systems to the selective bromination of allylic and benzylic positions.

Electrophilic Bromination

In the presence of an acid catalyst or on electron-rich substrates, the bromine atoms in DBDMH, being attached to an electron-withdrawing hydantoin core, become positively polarized and act as electrophiles. This pathway is central to the bromination of aromatic rings and the addition to alkenes.

Aromatic Bromination: The electrophilic aromatic substitution of electron-rich arenes is a key application. The reaction is often catalyzed by Brønsted or Lewis acids, which further activate the brominated hydantoin. For instance, Brønsted acids protonate the carbonyl oxygen of the hydantoin, increasing the electrophilicity of the bromine atom and facilitating the Friedel-Crafts type reaction.

Alkene Bromination: Brominated hydantoins readily add across double bonds to form vicinal dibromides. This reaction can proceed through a classic electrophilic addition mechanism involving a bromonium ion intermediate, particularly in polar solvents.

Free Radical Bromination

Under initiation by light, heat, or a radical initiator (like AIBN), the relatively weak N-Br bond in brominated hydantoins undergoes homolytic cleavage to generate a bromine radical and a hydantoin-based radical. The bromine radical can then initiate a chain reaction, which is particularly effective for the bromination of alkanes and the substitution at allylic and benzylic positions.

Benzylic and Allylic Bromination: This is a hallmark reaction of brominated hydantoins, analogous to the Wohl-Ziegler reaction with NBS. A bromine radical abstracts a hydrogen atom from the benzylic or allylic position to form a resonance-stabilized radical. This radical then reacts with another molecule of the brominated hydantoin to yield the brominated product and a new bromine radical, thus propagating the chain. Lewis acids have also been shown to promote benzylic bromination through a radical generation pathway.

Oxidative Properties

Beyond their role as brominating agents, brominated hydantoins are effective oxidizing agents for a variety of functional groups. In these reactions, the bromine atom is in a formal +1 oxidation state and acts as the oxidant, being reduced to bromide in the process.

Oxidation of Alcohols: Primary and secondary alcohols can be oxidized to aldehydes and ketones, respectively. The reaction likely proceeds through the formation of a hypobromite intermediate, which then undergoes elimination.

Oxidation of Sulfides: Sulfides are readily oxidized to sulfoxides. This transformation is often chemoselective, avoiding over-oxidation to the sulfone. The mechanism is believed to involve the formation of a bromosulfonium salt intermediate, which is then hydrolyzed to the sulfoxide.

Quantitative Data Summary

The following tables summarize quantitative data for key reactions involving 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), showcasing its efficiency across various transformations.

Table 1: Benzylic Bromination of Toluene Derivatives

| Entry | Substrate | Catalyst (mol%) | Time (h) | Temperature (°C) | Yield (%) | Reference |

| 1 | Toluene | ZrCl₄ (10) | 2 | RT | 86 | [1] |

| 2 | Ethylbenzene | ZrCl₄ (10) | 2 | RT | 85 | [1] |

| 3 | p-Xylene | ZrCl₄ (10) | 2 | RT | 95 | [1] |

| 4 | Mesitylene | ZrCl₄ (10) | 2 | RT | 98 | [1] |

Table 2: Oxidation of Alcohols to Carbonyl Compounds

| Entry | Substrate | Co-oxidant | Time (h) | Temperature (°C) | Yield (%) | Reference |

| 1 | Benzyl alcohol | H₂O₂ (aq) | 2 | 60 | 85 | [2] |

| 2 | 4-Methoxybenzyl alcohol | H₂O₂ (aq) | 2 | 60 | 95 | [2] |

| 3 | 1-Phenylethanol | H₂O₂ (aq) | 2 | 60 | 98 | [2] |

| 4 | Cyclohexanol | H₂O₂ (aq) | 2 | 60 | 92 | [2] |

| 5 | Benzhydrol | None | 0.25 | 70-80 | 95 | [3] |

Table 3: Dibromination of Alkenes

| Entry | Substrate | Solvent | Time (h) | Temperature (°C) | Yield (%) | Reference |

| 1 | Styrene | Diethyl ether | 0.5 | RT | 98 | [4][5] |

| 2 | trans-Stilbene | Diethyl ether | 1 | RT | 99 | [4][5] |

| 3 | 1-Octene | Diethyl ether | 2 | RT | 92 | [4][5] |

| 4 | Cyclohexene | Diethyl ether | 0.5 | RT | 97 | [4][5] |

Table 4: Oxidation of Sulfides to Sulfoxides

| Entry | Substrate | Conditions | Time (h) | Temperature (°C) | Yield (%) | Reference |

| 1 | Thioanisole | Hydrated SiO₂, CH₂Cl₂ | 0.17 | RT | 95 | [3] |

| 2 | Dibenzyl sulfide | Hydrated SiO₂, CH₂Cl₂ | 0.25 | RT | 92 | [3] |

| 3 | Di-n-butyl sulfide | Hydrated SiO₂, CH₂Cl₂ | 0.33 | RT | 90 | [3] |

Reaction Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the core mechanistic pathways of brominated hydantoins and a general experimental workflow.

Caption: Dual mechanistic pathways of brominated hydantoins.

Caption: General mechanisms for the oxidation of alcohols and sulfides.

Caption: General experimental workflow for reactions using brominated hydantoins.

Detailed Experimental Protocols

The following are representative experimental protocols for key transformations using DBDMH.

Protocol for Lewis Acid Catalyzed Benzylic Bromination of Toluene[1]

-

Reagents and Equipment:

-

Toluene

-

1,3-dibromo-5,5-dimethylhydantoin (DBDMH)

-

Zirconium(IV) chloride (ZrCl₄)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Diethyl ether

-

Round-bottom flask with a magnetic stirrer

-

Standard glassware for extraction and analysis

-

-

Procedure:

-

To a suspension of zirconium(IV) chloride (0.05 mmol) in dichloromethane (2 mL), add a solution of toluene (0.5 mmol) and DBDMH (0.25 mmol) in dichloromethane (2 mL) at room temperature.

-

Stir the mixture for 2 hours at room temperature under ambient light.

-

Quench the reaction by adding a saturated aqueous NaHCO₃ solution.

-

Extract the mixture with diethyl ether.

-

The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The product, benzyl bromide, can be purified by distillation or chromatography if necessary. The yield can be determined by GC analysis.

-

Protocol for the Oxidation of Benzyl Alcohol to Benzaldehyde[2]

-

Reagents and Equipment:

-

Benzyl alcohol

-

1,3-dibromo-5,5-dimethylhydantoin (DBDMH)

-

35% Aqueous hydrogen peroxide (H₂O₂)

-

Dichloromethane (CH₂Cl₂)

-

Magnesium sulfate (MgSO₄)

-

Round-bottom flask with a magnetic stirrer

-

Heating mantle or oil bath

-

-

Procedure:

-

In a round-bottom flask open to the atmosphere, prepare a mixture of benzyl alcohol (1.0 mmol) and DBDMH (0.5 mmol, 0.14 g) in aqueous hydrogen peroxide (3.0 mmol, 35% aq., 0.09 mL).

-

Stir the mixture at 60°C for 2 hours.

-

After cooling the mixture to room temperature, extract the product into dichloromethane (2 x 25 mL).

-

Wash the combined organic layers with water.

-

Dry the organic layer over MgSO₄, filter, and evaporate the solvent under reduced pressure to yield the product, benzaldehyde.

-

Protocol for the Catalyst-Free 1,2-Dibromination of Styrene[4][5]

-

Reagents and Equipment:

-

Styrene

-

1,3-dibromo-5,5-dimethylhydantoin (DBDMH)

-

Diethyl ether

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask with a magnetic stirrer

-

-

Procedure:

-

To a solution of styrene (0.5 mmol) in diethyl ether (2 mL) in a round-bottom flask, add DBDMH (0.6 mmol).

-

Stir the reaction mixture at room temperature for 30 minutes. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.

-

Extract the mixture with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to afford (1,2-dibromoethyl)benzene.

-

Conclusion

Brominated hydantoins, and DBDMH in particular, are powerful and versatile reagents in organic synthesis. Their ability to serve as a source of both electrophilic and radical bromine allows for a wide array of transformations, including aromatic, benzylic, and allylic brominations, as well as the dibromination of alkenes. Furthermore, their utility as oxidizing agents for alcohols and sulfides adds to their synthetic value. The operational simplicity, high yields, and often mild reaction conditions make them an attractive choice for researchers in both academic and industrial settings, including those in the field of drug development where efficient and selective methods for molecular functionalization are paramount. The continued exploration of the reactivity of brominated hydantoins is expected to further expand their applications in the synthesis of complex organic molecules.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) is a versatile organic compound widely utilized as a disinfectant and a brominating agent in organic synthesis. This technical guide provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols for their determination, and an exploration of its reactivity and mechanisms of action. This document is intended to serve as a key resource for researchers, scientists, and professionals in drug development and chemical synthesis.

Physical Properties

DBDMH is a white to light yellow crystalline solid with a faint bromine-like odor.[1][2] It is relatively stable under normal storage conditions, though it is sensitive to moisture.[3] Key physical properties are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₅H₆Br₂N₂O₂ | [1] |

| Molar Mass | 285.92 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | [1][2] |

| Melting Point | 197-203 °C (387-397 °F; 470-476 K) | [1] |

| Boiling Point | 376 °C (Predicted) | |

| Density | 1.36 g/cm³ | [1] |

| Solubility in Water | 0.1 g/100 mL (at 20 °C) | [1] |

| Solubility in Organic Solvents | Soluble in chloroform, ethanol, acetone, and other organic solvents. Slightly soluble in acetone, dioxane, THF, hot water, and boiling carbon tetrachloride. Poor solubility in hexane. | [2][4] |

Chemical Properties and Reactivity

DBDMH is a potent oxidizing agent and a source of electrophilic bromine, making it a valuable reagent in various chemical transformations.[2]

Hydrolysis and Mechanism of Action as a Disinfectant

In aqueous solutions, DBDMH hydrolyzes to release hypobromous acid (HOBr), which is the active disinfecting agent.[1][3][5] The hypobromous acid exists in equilibrium with the hypobromite ion (BrO⁻).[1] This release of "Br⁺" is responsible for its potent antimicrobial activity against a broad spectrum of pathogens.[1] The bromide ions formed after the disinfection process can be reoxidized to hypobromous acid by a stronger oxidizing agent, a process referred to as "activation".[1]

Caption: Disinfection mechanism of DBDMH in water.

Brominating Agent in Organic Synthesis

DBDMH is widely employed as a brominating agent for various organic substrates. It serves as a convenient and safer alternative to liquid bromine.[2] It can be used for the bromination of electron-rich aromatic compounds, such as phenols, and for the benzylic bromination of methylarenes.[2][4] The reaction mechanism for benzylic bromination is believed to proceed via a radical chain reaction.[2]

Caption: Radical chain mechanism for benzylic bromination using DBDMH.

Experimental Protocols

Determination of Melting Point

The melting point of DBDMH can be determined using a standard capillary melting point apparatus.

-

Apparatus: Capillary melting point apparatus, capillary tubes, thermometer.

-

Procedure:

-

Finely powder a small sample of dry DBDMH.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the melting point apparatus.

-

Heat the apparatus at a rate of approximately 10-15 °C per minute for a rapid preliminary determination.

-

Allow the apparatus to cool.

-

For an accurate determination, repeat the process, heating at a much slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.

-

Record the temperature range from the first appearance of liquid to the complete melting of the sample.[6]

-

Determination of Solubility

A general protocol for determining the solubility of a solid in a solvent can be adapted for DBDMH.

-

Apparatus: Analytical balance, volumetric flasks, magnetic stirrer, constant temperature bath, filtration apparatus.

-

Procedure:

-

Prepare a saturated solution of DBDMH in the desired solvent (e.g., water, ethanol) by adding an excess amount of DBDMH to a known volume of the solvent in a volumetric flask.

-

Equilibrate the solution at a constant temperature (e.g., 20 °C) using a constant temperature bath and stir for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant liquid using a pipette, ensuring no solid particles are transferred.

-

Filter the withdrawn aliquot to remove any suspended microcrystals.

-

Determine the concentration of DBDMH in the filtered aliquot using a suitable analytical method, such as UV-Vis spectrophotometry or a validated chromatographic method.

-

Calculate the solubility in g/100 mL or other desired units.

-

Stability Testing

Stability testing is crucial to determine the shelf-life and appropriate storage conditions for DBDMH.

-

Protocol:

-

Store samples of DBDMH under various controlled conditions of temperature and humidity (e.g., 25 °C/60% RH, 40 °C/75% RH).

-

At specified time intervals (e.g., 0, 3, 6, 9, 12, 24 months), withdraw samples.

-

Analyze the samples for key parameters such as appearance, assay (active bromine content), and decomposition products.

-

The assay for active bromine content can be performed by iodometric titration.

-

-

Iodometric Titration for Active Bromine Content:

-

Accurately weigh a sample of DBDMH.

-

Dissolve the sample in a suitable solvent (e.g., a mixture of acetic acid and water).

-

Add an excess of potassium iodide (KI) solution. The active bromine in DBDMH will oxidize the iodide to iodine.

-

Titrate the liberated iodine with a standardized sodium thiosulfate (Na₂S₂O₃) solution using starch as an indicator. The endpoint is the disappearance of the blue color.

-

Calculate the percentage of active bromine based on the stoichiometry of the reaction.

-

Caption: Workflow for stability testing of DBDMH.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of DBDMH is expected to show a singlet for the two equivalent methyl groups. The chemical shift of this singlet will be influenced by the electronegative bromine and nitrogen atoms in the hydantoin ring.

-

¹³C NMR: The carbon NMR spectrum should exhibit signals for the quaternary carbon of the dimethyl group, the methyl carbons, and the two carbonyl carbons.

Infrared (IR) Spectroscopy

The IR spectrum of DBDMH is characterized by strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations, typically in the region of 1700-1800 cm⁻¹. Other significant peaks would include those for C-N stretching and the vibrations of the dimethyl group.

UV-Vis Spectroscopy

The UV-Vis spectrum of DBDMH in a suitable solvent (e.g., acetonitrile) would likely show absorption bands in the ultraviolet region, corresponding to n → σ* and π → π* electronic transitions of the carbonyl and N-Br chromophores.

Analytical Methods

Several analytical methods can be employed for the quantification of DBDMH and its degradation products.

-

Titrimetric Analysis: As described in the stability testing protocol, iodometric titration is a common and reliable method for determining the active bromine content.

-

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) coupled with appropriate detectors (e.g., UV, Mass Spectrometry) are powerful techniques for the separation and quantification of DBDMH and its related substances, including its degradation product 5,5-dimethylhydantoin (DMH).[7][8]

-

Chemiluminescence: A highly sensitive method for the quantification of DBDMH in aqueous solutions involves its chemiluminescence reaction with luminol in an alkaline medium.[9]

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of 1,3-dibromo-5,5-dimethylhydantoin. The tabulated data, experimental protocols, and mechanistic diagrams offer a comprehensive resource for scientists and researchers. A thorough understanding of these properties is essential for the safe and effective application of DBDMH in its various roles as a disinfectant and a synthetic reagent.

References

- 1. DBDMH - Wikipedia [en.wikipedia.org]

- 2. Benzylic brominations/aromatic ring brominations:DBDMH bromination reactions:N-bromo compounds(9):Discussion series on bromination/iodination reactions 9 – Chemia [chemia.manac-inc.co.jp]

- 3. 1,3-Dibromo-5,5-dimethylhydantoin | 77-48-5 [chemicalbook.com]

- 4. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]

- 5. Page loading... [wap.guidechem.com]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. Development and validation of an analytical method for the determination of 5,5-dimethylhydantoin in various processed food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Quantification of dibromodimethylhydantoin disinfectants in water by chemiluminescent method - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Reactivity and Stability of 1-Bromo-3-chloro-5,5-dimethylhydantoin (BCDMH)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity and stability of 1-Bromo-3-chloro-5,5-dimethylhydantoin (BCDMH), a widely used biocide. This document synthesizes available data on its chemical properties, hydrolysis, thermal decomposition, and stability, offering insights for professionals in research, science, and drug development who may encounter or utilize this compound.

Chemical and Physical Properties of BCDMH

BCDMH is a halogenated hydantoin derivative known for its efficacy as a disinfectant in various applications, including recreational and industrial water treatment.[1][2][3][4] Its utility stems from its ability to act as a source of both bromine and chlorine.[1][3][4] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | References |

| Chemical Formula | C₅H₆BrClN₂O₂ | [3] |

| Molar Mass | 241.47 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [2][4] |

| Odor | Faint halogen-like | [2] |

| Melting Point | 159-163 °C (decomposes) | [3] |

| Solubility in Water | 0.15 g/100 mL at 25 °C | [3] |

| Solubility in Organic Solvents | Soluble in acetone | [1][2][3] |

| pH of 1% Aqueous Solution | 2.88 | [4] |

Reactivity of BCDMH

The primary mode of action for BCDMH as a biocide is its reactivity with water, a process known as hydrolysis. This reaction releases hypohalous acids, which are potent antimicrobial agents.

Hydrolysis

BCDMH reacts with water to release hypobromous acid (HOBr) and hypochlorous acid (HOCl).[1][2][3][4] The hydrolysis is a stepwise process, with the bromine atom being more readily hydrolyzed than the chlorine atom.[1] This is attributed to the lower bond energy of the N-Br bond compared to the N-Cl bond.

The initial and primary hydrolysis reaction is the rapid release of hypobromous acid and the formation of 1-chloro-5,5-dimethylhydantoin (MCDMH).[1] Subsequently, the MCDMH undergoes a slower hydrolysis to release hypochlorous acid and 5,5-dimethylhydantoin (DMH).[1]

The bromide ions (Br⁻) formed from the reduction of hypobromous acid can be re-oxidized by hypochlorous acid to regenerate hypobromous acid, thus creating a synergistic antimicrobial effect.[3]

Figure 1. Hydrolysis pathway of BCDMH in aqueous solution.

Reactivity with Other Substances

BCDMH is a strong oxidizing agent and is incompatible with a range of substances. Contact with acids, bases, combustible materials, and reducing agents should be avoided.[5] A summary of incompatible materials is provided in Table 2.

| Incompatible Material | Potential Hazard | References |

| Acids | Liberation of toxic gas (chlorine and bromine) | [5] |

| Strong Bases | Decomposition | [2] |

| Combustible/Organic Materials | Fire and/or explosion | [1][2][5] |

| Reducing Agents | Vigorous reaction, potential for fire | [5] |

| Other Oxidizing Agents | Increased risk of fire or explosion | [2] |

| Moisture | Decomposition and release of corrosive fumes | [1][4] |

Stability of BCDMH

The stability of BCDMH is a critical factor for its storage, handling, and application. Key aspects of its stability are outlined below.

Thermal Stability

BCDMH is stable at ambient temperatures but begins to decompose at elevated temperatures. The decomposition temperature is reported to be in the range of 159-163 °C.[3] Thermal decomposition can release toxic and corrosive fumes, including hydrogen bromide, hydrogen chloride, nitrogen oxides, and carbon oxides.[1][5]

Shelf Life and Storage Stability

Solid BCDMH is stable when stored in a cool, dry, and well-ventilated place, away from direct sunlight and incompatible materials.[5][6] It is hygroscopic and will absorb moisture from the air, leading to decomposition.[1][4] Therefore, it is crucial to keep containers tightly sealed.

Experimental Protocols for Reactivity and Stability Studies

Detailed experimental protocols are essential for accurately assessing the reactivity and stability of BCDMH. The following sections outline methodologies for key experiments.

Determination of Hydrolysis Rate

Objective: To quantify the rate of hydrolysis of BCDMH in aqueous solutions under controlled conditions (pH, temperature).

Methodology:

-

Preparation of BCDMH Solution: Prepare a stock solution of BCDMH of known concentration in a suitable organic solvent (e.g., acetone) due to its limited water solubility.

-

Reaction Setup: In a temperature-controlled reaction vessel, add a known volume of buffered aqueous solution at the desired pH.

-

Initiation of Reaction: Spike the buffered solution with a small, known volume of the BCDMH stock solution to initiate hydrolysis.

-

Sampling: At predetermined time intervals, withdraw aliquots of the reaction mixture.

-

Quenching: Immediately quench the reaction in the aliquots to prevent further hydrolysis. This can be achieved by adding a reducing agent like sodium sulfite.

-

Analysis: Analyze the concentration of remaining BCDMH and/or the formation of its hydrolysis products (e.g., DMH) using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used method for quantifying BCDMH and its degradation products.[7]

-

Data Analysis: Plot the concentration of BCDMH versus time. The hydrolysis rate constant can be determined by fitting the data to an appropriate kinetic model (e.g., first-order or pseudo-first-order kinetics).

References

- 1. ASTM E645-25. Standard Practice for Evaluation of Microbicides Used in Cooling Water Systems. - IVAMI [ivami.com]

- 2. store.astm.org [store.astm.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Guidance on quality requirements for biocides: Stability and shelf life - Canada.ca [canada.ca]

- 6. Stability tests of biocides - Seibersdorf Laboratories [seibersdorf-laboratories.at]

- 7. store.astm.org [store.astm.org]

Theoretical Insights into the Reactivity of Brominated Hydantoins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical and experimental studies on the reactivity of brominated hydantoins, with a primary focus on 1,3-dibromo-5,5-dimethylhydantoin (DBDMH). These compounds are versatile and efficient brominating agents in organic synthesis and are also utilized as potent disinfectants. Understanding their reactivity from a computational and mechanistic standpoint is crucial for optimizing existing applications and developing novel synthetic methodologies.

Core Theoretical Concepts of Reactivity

The reactivity of brominated hydantoins is fundamentally governed by the nature of the Nitrogen-Bromine (N-Br) bond. Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in quantifying the strength of this bond and elucidating the operative reaction mechanisms.

Homolytic Bond Dissociation Energy (BDE)

The homolytic cleavage of the N-Br bond is the initiating step for radical-based reactions. The Bond Dissociation Energy (BDE) is a critical quantitative descriptor of the energy required for this process. Lower BDE values indicate a greater propensity for radical formation. High-level computational studies have provided accurate BDEs for DBDMH, which possesses two N-Br bonds.

A key theoretical study calculated two distinct N-Br BDEs for 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), corresponding to the first and second bromine dissociation, with values of 218.2 kJ mol⁻¹ and 264.8 kJ mol⁻¹, respectively.[1] For comparison, the widely used brominating agent N-bromosuccinimide (NBS) has a computationally determined N-Br BDE of 281.6 kJ mol⁻¹.[1][2] The lower first BDE of DBDMH suggests it can be a more facile source of bromine radicals compared to NBS under similar conditions.

Table 1: Calculated Homolytic N-Br Bond Dissociation Energies (BDEs)

| Compound | Bond | Computational Method | BDE (kJ mol⁻¹) |

| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | N-Br (1st) | W2 Theory | 218.2 |

| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | N-Br (2nd) | W2 Theory | 264.8 |

| N-Bromosuccinimide (NBS) | N-Br | W2 Theory | 281.6 |

| N-Bromosuccinimide (NBS) | N-Br | B3LYP/6-311++G(d,p) | 265.2 |

Data sourced from O'Reilly & Karton (2016)[1] and El-Nahas et al. (2008)[2].

Reaction Mechanisms: Radical vs. Electrophilic Pathways

Brominated hydantoins can react through two primary pathways, the choice of which is often dictated by the substrate, solvent, and the presence of initiators or catalysts.

-

Radical Pathway: This mechanism is common for the bromination of allylic and benzylic C-H bonds.[3] It is typically initiated by heat or light, which causes the homolytic cleavage of the N-Br bond to generate a bromine radical. This radical then abstracts a hydrogen atom from the substrate, creating a substrate radical and HBr. The HBr can then react with another molecule of the brominated hydantoin to produce molecular bromine (Br₂), which propagates the radical chain reaction.[3]

-

Electrophilic Pathway: In the bromination of electron-rich aromatic compounds or alkenes, an electrophilic mechanism is often operative. The nitrogen atom in the hydantoin ring is adjacent to electron-withdrawing carbonyl groups, which polarizes the N-Br bond, making the bromine atom electrophilic (δ+).[3] Acid catalysts can further enhance the electrophilicity of the bromine, promoting electrophilic aromatic substitution or addition to double bonds.[3]

Visualization of Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key reaction mechanisms and a general experimental workflow.

Caption: Radical bromination mechanism using DBDMH.

Caption: Electrophilic aromatic bromination pathway.

Caption: General experimental workflow for DBDMH-mediated bromination.

Experimental Protocols

Detailed and reproducible experimental protocols are paramount for successful synthesis and mechanistic investigation. Below are representative methodologies for the synthesis of DBDMH and a general procedure for its application in benzylic bromination.

Synthesis of 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

This protocol is adapted from patented industrial synthesis methods, emphasizing safety and yield.

Materials:

-

5,5-dimethylhydantoin (1.0 mol)

-

Sodium hydroxide (NaOH) (2.2 mol)

-

Liquid Bromine (Br₂) (2.2 mol)

-

Deionized water

Procedure:

-

In a reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnels, dissolve sodium hydroxide in 650 mL of deionized water.

-

To the cooled NaOH solution, add 5,5-dimethylhydantoin to form an aqueous solution or slurry.

-

Maintain the temperature of the reaction mixture between 5°C and 20°C using an ice bath.

-

Concurrently and slowly, add the 5,5-dimethylhydantoin/NaOH solution and liquid bromine (Br₂) to the reaction vessel over a period of 1-2 hours. Caution: Bromine is highly corrosive and toxic; this step must be performed in a well-ventilated fume hood.

-

During the addition, maintain the pH of the reaction mixture between 5.5 and 8.5. Adjust with NaOH solution if necessary.

-

After the addition is complete, continue stirring the resulting slurry for an additional 1-2 hours at the same temperature.

-

Collect the precipitated product by vacuum filtration.

-

Wash the solid product thoroughly with cold deionized water (3 x 200 mL) to remove any residual salts.

-

Dry the white to pale yellow solid product under vacuum to a constant weight. The expected yield is typically high (>90%).[4]

Protocol for Kinetic Analysis of a Bromination Reaction

Kinetic studies are essential for determining reaction orders and rate constants, providing evidence for proposed mechanisms. This general protocol uses UV-Vis spectrophotometry to monitor the disappearance of a colored reagent like Br₂ (formed in situ from DBDMH).

Materials & Equipment:

-

Substrate (e.g., a substituted toluene)

-

DBDMH

-

Radical initiator (e.g., AIBN or benzoyl peroxide)

-

Solvent (e.g., CCl₄ or acetonitrile)

-

UV-Vis spectrophotometer with a thermostatted cuvette holder

-

Quartz cuvettes

Procedure:

-

Prepare stock solutions of the substrate, DBDMH, and initiator of known concentrations in the chosen solvent.

-

To determine the order with respect to each reactant, a series of experiments is conducted where the concentration of one reactant is varied while the others are kept in large excess (pseudo-first-order conditions).

-

For a typical run, pipette the substrate and initiator solutions into a quartz cuvette and place it in the thermostatted cell holder of the spectrophotometer. Allow it to equilibrate to the desired reaction temperature.

-

Initiate the reaction by adding a small, known volume of the DBDMH stock solution, quickly mixing the contents of the cuvette, and immediately starting data acquisition.

-

Monitor the reaction by following the decrease in absorbance of Br₂ at its λ_max (around 400 nm).[5] Record absorbance as a function of time.

-

The initial rate of the reaction can be determined from the slope of the absorbance vs. time plot near t=0.

-

Plot log(initial rate) vs. log(concentration) for the reactant being varied. The slope of this line will give the order of the reaction with respect to that reactant.

-

Repeat the process for each reactant to determine the full experimental rate law. This data can be used to validate or refute mechanistic hypotheses.[6][7]

Conclusion

Theoretical studies, anchored by robust computational methods, provide invaluable quantitative data, such as bond dissociation energies, that fundamentally explain the reactivity of brominated hydantoins. This theoretical framework, when combined with qualitative mechanistic understanding and rigorous experimental protocols, empowers researchers to effectively utilize these reagents. The comparatively low N-Br BDE of DBDMH rationalizes its efficacy as a source of bromine radicals, while the polarized nature of the same bond allows for potent electrophilic reactions. The continued synergy between computational and experimental chemistry will undoubtedly lead to further refinements and novel applications of this important class of reagents.

References

- 1. research-repository.uwa.edu.au [research-repository.uwa.edu.au]

- 2. researchgate.net [researchgate.net]

- 3. Benzylic brominations/aromatic ring brominations:DBDMH bromination reactions:N-bromo compounds(9):Discussion series on bromination/iodination reactions 9 – Chemia [chemia.manac-inc.co.jp]

- 4. US6508954B1 - 1,3-dibromo-5,5-dimethylhydantoin of enhanced properties - Google Patents [patents.google.com]

- 5. Bromination of Acetone | Chem Lab [chemlab.truman.edu]

- 6. newera-spectro.com [newera-spectro.com]

- 7. pubs.acs.org [pubs.acs.org]

The Genesis and Evolution of Brominated Hydantoin Reagents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brominated hydantoin reagents, a class of N-halamine compounds, have carved a significant niche in both industrial and laboratory settings. Characterized by a five-membered hydantoin ring with one or two bromine atoms attached to the nitrogen, these reagents are renowned for their efficacy as disinfectants, sanitizers, and versatile brominating agents in organic synthesis. This technical guide delves into the discovery, history, synthesis, and mechanisms of action of the most prominent brominated hydantoin reagents: 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) and 1-bromo-3-chloro-5,5-dimethylhydantoin (BCDMH).

Historical Development

The story of brominated hydantoins is intrinsically linked to the broader history of hydantoin chemistry and the development of N-halamine disinfectants. The concept of N-halamine compounds was first introduced in the early 20th century, with significant advancements in their synthesis and application occurring from the mid-century onwards.

The idea of N-halamine compounds was first proposed in 1969 by Kovacic and colleagues. These compounds are characterized by one or more nitrogen-halogen covalent bonds, typically formed by the halogenation of imide, amide, or amine groups.[1] The development of organic N-halamines solved the stability issues associated with using elemental halogens like chlorine and iodine for disinfection.[2]

While the early history of hydantoin synthesis dates back to the 19th century, the specific development of N-brominated hydantoins for disinfection and as chemical reagents gained momentum later. A key patent filed in 1957 by Ora G. Archibald and Allen R. Whittle described the preparation of halogenated hydantoins, laying some of the foundational work in this area.

Physicochemical Properties and Quantitative Data

The efficacy and application of brominated hydantoin reagents are dictated by their physical and chemical properties. DBDMH and BCDMH are white to off-white crystalline solids with a characteristic halogen odor.[3][4] They exhibit limited solubility in water but are soluble in various organic solvents.[3][5]

Below is a summary of the key physicochemical properties of DBDMH and BCDMH.

| Property | 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | 1-Bromo-3-chloro-5,5-dimethylhydantoin (BCDMH) |

| CAS Number | 77-48-5 | 16079-88-2[3] |

| Molecular Formula | C₅H₆Br₂N₂O₂ | C₅H₆BrClN₂O₂[3] |

| Molecular Weight | 285.92 g/mol | 241.47 g/mol [3] |

| Appearance | White crystalline solid with a slight bromine odor[4] | White or off-white crystalline powder with a chlorine odor[3] |

| Melting Point | 197-203 °C (decomposes)[6] | 158-162 °C[3] |

| Solubility in Water | 0.1 g/100 mL (20 °C)[4] | 0.2 g/100 g (25 °C)[5] |

| Solubility in Organic Solvents | Soluble in acetone, THF, 1,4-dioxane, CCl₄ (reflux) | Soluble in benzene, methylene dichloride, chloroform[5] |

| Active Bromine Content | ~55% | 31-35%[3] |

| Active Chlorine Content | - | 14-17%[3] |

Synthesis of Brominated Hydantoin Reagents

The synthesis of brominated hydantoins typically starts with the formation of the 5,5-dimethylhydantoin precursor, followed by bromination and, in the case of BCDMH, subsequent chlorination.

Synthesis of 5,5-Dimethylhydantoin

The Bucherer-Bergs reaction is a classic and widely used method for the synthesis of 5,5-disubstituted hydantoins.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. BCDMH, Bromochlorodimethylhydantoin - IRO Biocide [irobiocide.com]

- 4. DBDMH - Wikipedia [en.wikipedia.org]

- 5. 1-Bromo-3-chloro-5,5-dimethylhydantoin | C5H6BrClN2O2 | CID 61828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,3-Dibromo-5,5-dimethylhydantoin | 77-48-5 [chemicalbook.com]

The Solubility Profile of 1,3-Dibromo-5,5-dimethylhydantoin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) is a widely utilized brominating agent and disinfectant in various industrial applications. Its efficacy and utility in chemical synthesis and formulation development are significantly influenced by its solubility in different organic solvents. This technical guide provides a comprehensive overview of the solubility of DBDMH in a range of organic solvents. While extensive quantitative data for DBDMH is limited in publicly available literature, this document compiles existing data and supplements it with solubility information for structurally analogous N-halo hydantoin compounds to provide valuable insights. Furthermore, detailed experimental protocols for determining solubility are presented, alongside a logical workflow for solubility assessment.

Introduction

1,3-Dibromo-5,5-dimethylhydantoin, a heterocyclic organic compound, serves as a stable and efficient source of electrophilic bromine. Its applications span from industrial water treatment and disinfection to specialized organic synthesis, including the bromination of a variety of substrates. The solubility of DBDMH is a critical parameter that dictates its handling, reaction kinetics, and formulation. Understanding its behavior in different solvent systems is paramount for process optimization, reaction design, and the development of new applications. This guide aims to be a key resource for professionals working with DBDMH by consolidating available solubility data and providing standardized methodologies for its determination.

Solubility of 1,3-Dibromo-5,5-dimethylhydantoin

DBDMH generally exhibits good solubility in a range of common organic solvents, while its solubility in water is limited.[1][2][3][4]

Qualitative Solubility

Qualitative assessments indicate that DBDMH is soluble in the following organic solvents:

-

Ketones: Acetone[1]

-

Halogenated Hydrocarbons: Chloroform, Dichloromethane (DCM)[1][5]

-

Aromatic Hydrocarbons: Benzene[1]

-

Amides: Dimethylformamide (DMF)

-

Sulfoxides: Dimethyl sulfoxide (DMSO)

Conversely, it is described as insoluble or sparingly soluble in water.[1][2][3][4]

Quantitative Solubility Data

Quantitative solubility data for DBDMH in organic solvents is not extensively available in the literature. The following table summarizes the known quantitative solubility values.

| Solvent | Temperature (°C) | Solubility | Molar Solubility (mol/L) |

| Carbon Tetrachloride | 25 | - | 0.003[1][6] |

| Carbon Tetrachloride | 76.5 | - | 0.024[1][6] |

| Water | 20 | 2.2 g/L[1] | ~0.0077 |

| Water | 20 | 0.1 g/100 mL[7] | ~0.0035 |

Solubility of Structurally Similar Compounds

To provide a broader context for the solubility behavior of DBDMH, this section presents quantitative solubility data for two structurally related N-halo compounds: 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) and N-bromosuccinimide (NBS). These compounds share key structural features with DBDMH and their solubility profiles can offer valuable comparative insights.

Solubility of 1,3-Dichloro-5,5-dimethylhydantoin (DCDMH)

| Solvent | Temperature (°C) | Solubility (% w/w) |

| Water | 25 | 0.21 |

| Carbon Tetrachloride | 25 | 12.5 |

| Chloroform | 25 | 14 |

| Methylene Chloride | 25 | 30 |

| Benzene | 25 | 9.2 |

Solubility of N-Bromosuccinimide (NBS)

| Solvent | Temperature (°C) | Solubility ( g/100g of solvent) |

| Water | 25 | 1.47 |

| tert-Butanol | 25 | 0.73 |

| Acetone | 25 | 14.40 |

| Carbon Tetrachloride | 25 | 0.02 |

| Hexane | 25 | 0.006 |

| Glacial Acetic Acid | 25 | 3.10 |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for many applications. The following are detailed methodologies for three common techniques used to measure the solubility of a compound like DBDMH in organic solvents.

Gravimetric Method

This classic and straightforward method involves the preparation of a saturated solution, followed by the evaporation of the solvent and weighing the residual solute.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of DBDMH to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial or a flask with a stopper).

-

Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath can be used for this purpose.

-

Allow the undissolved solid to settle.

-

-

Sample Collection and Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a pre-weighed, heated or solvent-rinsed pipette to avoid precipitation.

-

Transfer the supernatant to a pre-weighed, dry evaporating dish.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a vacuum oven at a suitable temperature below the decomposition point of DBDMH can be used.

-

Once the solvent is completely removed, dry the evaporating dish containing the solid residue to a constant weight in a desiccator.

-

Weigh the evaporating dish with the dried solute.

-

-

Calculation:

-

The mass of the dissolved DBDMH is the final weight of the dish and solute minus the initial weight of the empty dish.

-

Solubility can be expressed in various units, such as grams per 100 mL of solvent or moles per liter.

-

UV-Visible Spectroscopy Method

This method is suitable if DBDMH exhibits a characteristic absorbance in the UV-Visible spectrum in the chosen solvent and follows the Beer-Lambert law.

Methodology:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of DBDMH of known concentration in the desired solvent.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Visible spectrophotometer.

-

Plot a calibration curve of absorbance versus concentration.

-

-

Preparation of Saturated Solution:

-

Prepare a saturated solution of DBDMH in the same solvent as described in the gravimetric method (Section 4.1.1).

-

-

Sample Analysis:

-

Withdraw a sample of the clear supernatant.

-

Dilute the supernatant with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at the λmax.

-

-

Calculation:

-

Use the calibration curve to determine the concentration of the diluted solution.

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor.

-

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly sensitive and accurate method for determining solubility, especially for complex mixtures or when high precision is required.

Methodology:

-

Method Development:

-

Develop a suitable HPLC method for the analysis of DBDMH. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

-

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a series of standard solutions of DBDMH of known concentrations in the mobile phase or a compatible solvent.

-

Inject each standard solution into the HPLC system and record the peak area.

-

Plot a calibration curve of peak area versus concentration.

-

-

Preparation of Saturated Solution:

-

Prepare a saturated solution of DBDMH in the desired organic solvent as described in the gravimetric method (Section 4.1.1).

-

-

Sample Analysis:

-

Withdraw a sample of the clear supernatant and filter it through a syringe filter (e.g., 0.45 µm) to remove any undissolved particles.

-

Dilute the filtered supernatant with a known volume of the mobile phase or a compatible solvent to bring the concentration within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

-

Calculation:

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor.

-

Visualized Experimental Workflow

The following diagram illustrates a general workflow for the experimental determination of solubility.

Caption: General workflow for the experimental determination of solubility.

Conclusion

This technical guide has summarized the available information on the solubility of 1,3-Dibromo-5,5-dimethylhydantoin in organic solvents. While comprehensive quantitative data remains an area for further investigation, the provided qualitative information, supplemented with data from structurally similar compounds, offers valuable guidance for researchers and professionals. The detailed experimental protocols for gravimetric, spectroscopic, and chromatographic methods provide a solid foundation for the in-house determination of precise solubility data, enabling better control and optimization of processes involving DBDMH. The visualized workflow further clarifies the logical steps involved in such a determination. It is anticipated that this guide will serve as a useful resource for the scientific community, fostering a deeper understanding of the physicochemical properties of this important industrial chemical.

References

- 1. 1,3-Dibromo-5,5-dimethylhydantoin CAS#: 77-48-5 [m.chemicalbook.com]

- 2. usbio.net [usbio.net]

- 3. cymitquimica.com [cymitquimica.com]

- 4. 1,3-dichloro-5,5-dimethylhydantoin [sitem.herts.ac.uk]

- 5. N-bromobutanimide | C4H4BrNO2 | CID 67184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,3-Dibromo-5,5-dimethylhydantoin - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 7. quora.com [quora.com]

Spectroscopic and Spectrometric Analysis of 3-Bromomethyl-1,5,5-trimethylhydantoin: A Predictive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a predictive guide to the spectral and spectrometric characterization of 3-Bromomethyl-1,5,5-trimethylhydantoin. Due to the absence of publicly available experimental data for this specific compound, this guide is based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The presented data is theoretical and intended to serve as a reference for researchers involved in the synthesis and analysis of novel hydantoin derivatives. This guide also outlines generic experimental protocols and workflows for the characterization of such compounds.

Predicted Spectral and Spectrometric Data

The following tables summarize the predicted spectral and spectrometric data for this compound. These predictions are derived from the chemical structure of the molecule and typical values for similar functional groups.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 5.5 - 5.7 | Singlet | 2H | -N-CH₂ -Br |

| ~ 3.0 - 3.2 | Singlet | 3H | N-CH₃ |

| ~ 1.4 - 1.6 | Singlet | 6H | C(5)-(CH₃ )₂ |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~ 175 - 178 | C(4)=O |

| ~ 155 - 158 | C(2)=O |

| ~ 60 - 65 | C(5) |

| ~ 40 - 45 | -N-CH₂ -Br |

| ~ 25 - 30 | N-CH₃ |

| ~ 20 - 25 | C(5)-(CH₃ )₂ |

Table 3: Predicted Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~ 1770 - 1790 | Strong | Asymmetric C=O stretch (imide) |

| ~ 1700 - 1720 | Strong | Symmetric C=O stretch (imide) |

| ~ 1200 - 1300 | Medium | C-N stretch |

| ~ 600 - 700 | Medium-Strong | C-Br stretch |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z Ratio | Predicted Assignment | Notes |

| 249/251 | [M]⁺ | Molecular ion peak, showing isotopic pattern for one bromine atom. |

| 170 | [M - Br]⁺ | Loss of a bromine radical. |

| 142 | [M - Br - CO]⁺ | Subsequent loss of carbon monoxide. |

| 114 | [M - Br - NCO]⁺ | Fragmentation of the hydantoin ring. |

Generic Experimental Protocols

The following are generalized procedures for the acquisition of spectral and spectrometric data for a solid organic compound such as a hydantoin derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition:

-

¹H NMR: Acquire a proton spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire a carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the resulting spectrum. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

Background Collection: Record a background spectrum of the empty ATR setup to subtract atmospheric and instrumental interferences.

-

Sample Analysis: Collect the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer. For a stable solid, this can be done via a direct insertion probe (for electron ionization) or by dissolving the sample in a suitable solvent and infusing it (for electrospray ionization - ESI).

-

Ionization: Ionize the sample using an appropriate method. Electron Ionization (EI) is a common technique for creating fragment ions and providing structural information. ESI is a softer ionization technique that often preserves the molecular ion.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of ions at each m/z value, generating the mass spectrum.

Visualized Workflows

The following diagrams illustrate common workflows in chemical synthesis and analysis.

Caption: Workflow for Synthesis and Characterization.

Caption: Spectroscopic Data Integration for Structure Elucidation.

Methodological & Application

Application Note: 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) for Benzylic Bromination

Introduction

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) is a stable, crystalline, and cost-effective N-bromo compound used as a reagent for benzylic bromination.[1][2] It serves as a valuable alternative to the more commonly used N-bromosuccinimide (NBS), offering similar reactivity with advantages such as lower cost and reduced amounts of imide byproducts due to its two bromine atoms per molecule.[1][2] DBDMH is a versatile reagent that can achieve selective monobromination of methyl and methylene groups at the benzylic position through a radical chain reaction, analogous to the Wohl-Ziegler reaction.[1][3]

Mechanism of Action & Reaction Selectivity

The benzylic bromination with DBDMH proceeds via a free-radical chain mechanism.[1] The reaction is initiated by the homolytic cleavage of the N-Br bond, generating a bromine radical. This radical then abstracts a hydrogen atom from the benzylic position of the substrate to form a resonance-stabilized benzyl radical and hydrogen bromide (HBr). The HBr reacts with DBDMH to produce molecular bromine (Br₂). Finally, the benzyl radical reacts with Br₂ to yield the benzylic bromide product and a new bromine radical, which continues the chain reaction.[1]

A key aspect of using DBDMH is the ability to control the reaction's chemoselectivity through the choice of catalyst.[1][4]

-

Lewis Acids: Catalysts like Zirconium(IV) chloride (ZrCl₄) significantly promote benzylic bromination.[3][4][5][6] The Lewis acid is believed to assist in the generation of the benzyl radical, favoring the Wohl-Ziegler type reaction pathway.[4] This method is effective under mild, room temperature conditions and prevents competing bromination of the aromatic ring.[3][4]

-

Brønsted Acids: In contrast, Brønsted acids (e.g., trifluoromethanesulfonic acid) activate DBDMH by protonation, which promotes electrophilic aromatic substitution, leading to bromination of the aromatic ring instead of the benzylic position.[1][4]

This catalyst-dependent selectivity allows researchers to precisely target the desired position for bromination.

Caption: Catalyst-dependent selectivity in DBDMH bromination reactions.

Quantitative Data Summary

The efficiency of benzylic bromination using DBDMH is highly dependent on the catalyst and substrate. The following tables summarize yields obtained under various conditions.

Table 1: Acid-Catalyzed Bromination of Toluene with DBDMH [4]

| Entry | Acid Catalyst (mol%) | Yield of Benzyl Bromide (%) | Yield of Ring Bromination (%) |

| 1 | None | 0 | 0 |

| 2 | ZrCl₄ (10) | 86 | 0 |

| 3 | FeCl₃ (10) | 72 | 0 |

| 4 | AlCl₃ (10) | 65 | 0 |

| 5 | Hf(OTf)₄ (10) | 82 | 0 |

| 6 | TfOH (10) | 0 | 99 |

| 7 | (CF₃SO₂)₂NH (10) | 0 | 99 |

Conditions: Toluene, 0.5 equiv. DBDMH, dichloromethane, room temperature, 2 hours, under room light. Yields determined by GC analysis.[4]

Table 2: ZrCl₄-Catalyzed Benzylic Bromination of Various Substrates [4]

| Entry | Substrate | Product | Yield (%) |

| 1 | Toluene | Benzyl bromide | 86 |

| 2 | Ethylbenzene | (1-Bromoethyl)benzene | 98 |

| 3 | p-Xylene | 1-(Bromomethyl)-4-methylbenzene | 85 |

| 4 | Mesitylene | 1-(Bromomethyl)-3,5-dimethylbenzene | 71 |

| 5 | 4-Chlorotoluene | 1-(Bromomethyl)-4-chlorobenzene | 75 |

| 6 | 4-Methoxytoluene | 1-(Bromomethyl)-4-methoxybenzene | 32* |

Conditions: Substrate (0.5 mmol), DBDMH (0.25 mmol), ZrCl₄ (0.05 mmol), CH₂Cl₂, room temperature, 2h. Yields determined by GC analysis.[4] *Ring bromination was also observed for the electron-rich 4-methoxytoluene.[4]

Experimental Protocols

Protocol 1: General Procedure for Lewis Acid-Catalyzed Benzylic Bromination